8-Ethoxy-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 8-Ethoxy-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 34610-34-9
VCID: VC15917996
InChI: InChI=1S/C14H15NO4/c1-3-15-8-10(14(17)18)13(16)9-6-5-7-11(12(9)15)19-4-2/h5-8H,3-4H2,1-2H3,(H,17,18)
SMILES:
Molecular Formula: C14H15NO4
Molecular Weight: 261.27 g/mol

8-Ethoxy-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

CAS No.: 34610-34-9

Cat. No.: VC15917996

Molecular Formula: C14H15NO4

Molecular Weight: 261.27 g/mol

* For research use only. Not for human or veterinary use.

8-Ethoxy-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid - 34610-34-9

Specification

CAS No. 34610-34-9
Molecular Formula C14H15NO4
Molecular Weight 261.27 g/mol
IUPAC Name 8-ethoxy-1-ethyl-4-oxoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C14H15NO4/c1-3-15-8-10(14(17)18)13(16)9-6-5-7-11(12(9)15)19-4-2/h5-8H,3-4H2,1-2H3,(H,17,18)
Standard InChI Key LILXTOXYBHMERM-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C(=O)C2=C1C(=CC=C2)OCC)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

8-Ethoxy-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (molecular formula C₁₄H₁₅NO₅) features a bicyclic quinoline core substituted at positions 1, 3, and 8 (Figure 1). The 4-oxo-1,4-dihydroquinoline scaffold is characterized by a ketone group at position 4 and a non-aromatic dihydroquinoline ring, which confers conformational flexibility compared to fully aromatic quinolines . Key substituents include:

  • 1-Ethyl group: Introduced via N-alkylation during synthesis, enhancing lipophilicity and influencing receptor binding .

  • 3-Carboxylic acid: A polar functional group that facilitates hydrogen bonding and salt formation, critical for solubility and pharmacokinetics .

  • 8-Ethoxy group: An electron-donating substituent that modulates electronic distribution and steric interactions, potentially altering biological activity .

Table 1: Comparative Molecular Properties of Selected 4-Oxoquinoline Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid C₁₂H₁₁NO₃217.221-Ethyl, 3-COOH
8-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid C₁₁H₁₀N₂O₃218.218-Ethyl, 3-COOH (cinnoline core)
Target compoundC₁₄H₁₅NO₅277.271-Ethyl, 3-COOH, 8-Ethoxy

Synthetic Methodologies

Core Scaffold Construction

The 4-oxo-1,4-dihydroquinoline core is typically synthesized via Conrad-Limpach cyclization or Gould-Jacobs reactions, as evidenced by protocols for analogous compounds . For example:

  • Ethyl 3-(2-aminobenzoyl)acrylate intermediates are cyclized under basic conditions (e.g., potassium t-butoxide) to form the 4-oxo-1,4-dihydroquinoline ring .

  • N-Alkylation with ethylating agents (e.g., ethyl iodide) introduces the 1-ethyl group prior to or post-cyclization .

Scheme 1: Hypothetical Synthesis Route

  • Step 1: Cyclization of ethyl 3-(2-aminobenzoyl)acrylate → 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester .

  • Step 2: C8 bromination using N-bromosuccinimide (NBS) in acetic acid .

  • Step 3: Ethoxylation via Ullmann coupling with ethanol and CuI/1,10-phenanthroline .

  • Step 4: Ester hydrolysis with aqueous NaOH to yield the carboxylic acid .

Computational and Structural Insights

Density Functional Theory (DFT) Analysis

Quantum mechanical calculations on analogous compounds reveal:

  • Tautomerism: The 4-oxo-1,4-dihydroquinoline exists predominantly in the keto form (94% population) due to conjugation with the aromatic ring .

  • pKa prediction: The 3-carboxylic acid group has a calculated pKa of 2.8–3.1, ensuring ionization at physiological pH .

Molecular Dynamics Simulations

Simulations of HIV integrase complexes suggest:

  • Binding free energy: ΔG = -9.2 kcal/mol for 8-ethoxy derivatives vs. -7.8 kcal/mol for non-substituted analogs .

  • Hydrophobic interactions: The ethoxy group forms van der Waals contacts with residues Pro214 and Tyr212 .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for HIV protease inhibitors and fluoroquinolone antibiotics, with scalable synthesis routes detailed in patents . Key process parameters include:

  • Reaction yield: 68–72% for ethoxylation steps .

  • Purity: >99% after recrystallization from ethanol/water .

Material Science

4-Oxoquinoline derivatives exhibit luminescent properties applicable to OLEDs. The ethoxy group enhances:

  • Quantum yield: Φ = 0.42 vs. 0.29 for methoxy analogs .

  • Thermal stability: T₅% (5% weight loss) = 278°C under nitrogen .

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